molecular formula C17H12N2O B11857853 Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-

Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)-

Cat. No.: B11857853
M. Wt: 263.31 g/mol
InChI Key: FWPBAMJQXFZXGY-FIBGUPNXSA-N
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Description

Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)- is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a fused benzofuran and pyridine ring system, which imparts unique chemical and physical properties. The presence of deuterium (d3) in the methyl group adds to its distinctiveness, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuro[2,3-b]pyridine derivatives typically involves the annulation of aurone-derived α,β-unsaturated imines and activated terminal alkynes. This reaction is mediated by triethylamine, resulting in the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . When triethylamine is replaced with triphenylphosphine, another class of 1,4-dihydrobenzofuro[3,2-b]pyridines tethered with an additional acrylate motif is obtained . These intermediates can be aromatized in the presence of DBU to afford benzofuro[3,2-b]pyridines .

Industrial Production Methods

Industrial production methods for benzofuro[2,3-b]pyridine derivatives often involve scalable and efficient synthetic routes. The use of readily available starting materials, such as 2-hydroxychalcones, α-bromo ketones, and ammonium acetate, allows for the clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines . This one-pot operation ingeniously forms the furan and pyridine ring moieties, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Benzofuro[2,3-b]pyridine derivatives undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of benzofuro[2,3-b]pyridine derivatives involves their interaction with specific molecular targets and pathways. These compounds can modulate various biological processes by binding to enzymes, receptors, or other biomolecules. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzofuro[2,3-b]pyridine, 2-(methyl-d3)-8-(2-pyridinyl)- is unique due to the presence of deuterium in the methyl group, which can influence its chemical properties and interactions. This isotopic labeling makes it valuable for specific research applications, such as tracing metabolic pathways and studying reaction mechanisms .

Properties

Molecular Formula

C17H12N2O

Molecular Weight

263.31 g/mol

IUPAC Name

8-pyridin-2-yl-2-(trideuteriomethyl)-[1]benzofuro[2,3-b]pyridine

InChI

InChI=1S/C17H12N2O/c1-11-8-9-13-12-5-4-6-14(15-7-2-3-10-18-15)16(12)20-17(13)19-11/h2-10H,1H3/i1D3

InChI Key

FWPBAMJQXFZXGY-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(O2)C(=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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